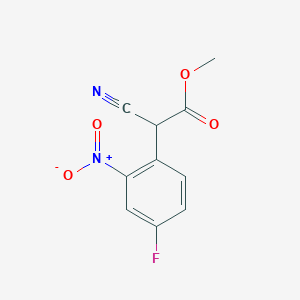

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate

Vue d'ensemble

Description

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate is an organic compound with the molecular formula C10H7FN2O4 and a molecular weight of 238.17 g/mol . It is characterized by the presence of a cyano group, a fluoro-substituted nitrophenyl ring, and an ester functional group. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate typically involves the reaction of 4-fluoro-2-nitrobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation or chemical reduction to form primary amines. This transformation is critical for generating intermediates in pharmaceutical synthesis.

Key Data:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, methanol, RT | Methyl 2-cyano-2-(4-fluoro-2-aminophenyl)acetate | 97% | |

| Fe, HCl, ethanol, reflux | Amine derivative (proposed) | N/A |

Mechanistic Insight :

Catalytic hydrogenation proceeds via adsorption of hydrogen onto the palladium surface, followed by sequential electron transfer to reduce the nitro group to an amine .

Nucleophilic Aromatic Substitution of the Fluoro Group

The electron-deficient aromatic ring facilitates nucleophilic displacement of the fluoro group, enabling diversification of the phenyl ring.

Example Reaction:

Notable Application :

This reaction is utilized in the synthesis of flurbiprofen intermediates, where substitution introduces functional groups critical for biological activity .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Hydrolysis Conditions:

| Reagent/Conditions | Product | Reference |

|---|---|---|

| 5% H₂SO₄, reflux, 4 hr | 2-Cyano-2-(4-fluoro-2-nitrophenyl)acetic acid | |

| 1M NaOH, ethanol/H₂O, RT, 2 hr | Sodium salt of the carboxylic acid |

Synthetic Utility :

The carboxylic acid serves as a precursor for amide coupling or further functionalization in drug discovery.

Diazotization and Gomberg-Bachmann Coupling

After nitro reduction to an amine, diazotization enables aryl-aryl bond formation via the Gomberg-Bachmann reaction, expanding the compound’s utility in biaryl synthesis.

Protocol:

-

Reduction : Convert nitro to amine using H₂/Pd-C.

-

Diazotization : Treat with NaNO₂/HCl at 0–5°C.

-

Coupling : React with benzene under basic conditions to form biphenyl derivatives .

Outcome :

This sequence produces methyl 2-(2-fluoro-biphenylyl)-2-cyano propionate, a key intermediate in nonsteroidal anti-inflammatory drug (NSAID) synthesis .

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate has garnered attention in medicinal chemistry due to its potential antitumor properties. Studies have indicated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For example, certain modifications to the compound have shown improved potency against these cells, with IC50 values significantly lower than those of baseline compounds .

Enzyme Inhibition Studies

The compound has been explored for its role as an enzyme inhibitor. It may interfere with key metabolic pathways by inhibiting enzymes involved in cell division and growth, making it a candidate for further development in cancer therapeutics . The specific interactions between this compound and target enzymes are crucial for understanding its mechanism of action.

Biochemical Probes

Due to its reactive functional groups, this compound serves as a useful probe in biochemical assays aimed at studying enzyme interactions and cellular processes. Its ability to form stable adducts with biomolecules allows researchers to investigate complex biochemical pathways .

Antitumor Efficacy Study

A notable study examined several derivatives of this compound, demonstrating that specific modifications enhanced their efficacy against TNBC cells. The results indicated a dose-dependent response, showcasing the compound's potential as an effective therapeutic agent .

Enzyme Interaction Research

Research focused on the interaction between this compound and specific enzymes revealed its capability to inhibit key metabolic pathways involved in cell growth. This finding suggests potential applications in developing targeted cancer therapies, emphasizing the need for further investigation into its mechanism of action .

Mécanisme D'action

The mechanism of action of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the cyano and nitro groups can influence its reactivity and binding affinity to these targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-cyano-2-(4-chloro-2-nitrophenyl)acetate

- Methyl 2-cyano-2-(4-bromo-2-nitrophenyl)acetate

- Methyl 2-cyano-2-(4-methyl-2-nitrophenyl)acetate

Uniqueness

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound particularly valuable in drug development .

Activité Biologique

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate is a compound of interest in medicinal chemistry and material science due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a cyano group, a methyl ester, and a nitrophenyl moiety substituted with a fluorine atom. The presence of the cyano and nitro groups significantly influences its reactivity and biological interactions. The compound's molecular formula is , with a molecular weight of approximately 225.17 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The nitro and fluoro groups enhance the compound's binding affinity and specificity for these targets, which may lead to modulation of various biological pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound have been reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0048 |

| Bacillus subtilis | 0.0195 |

| Staphylococcus aureus | 0.0098 |

| Candida albicans | 0.039 |

These results suggest that the compound has broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Case Studies

-

In vitro Studies :

In vitro assays demonstrated that this compound inhibited the growth of pathogenic bacteria effectively. For instance, it showed potent activity against E. coli with an MIC of 0.0048 mg/mL, indicating its potential use in developing new antibacterial agents . -

Mechanistic Insights :

Further investigations into the mechanism revealed that the compound disrupts bacterial cell wall synthesis, leading to cell lysis and death. This was evidenced by time-kill studies where treated bacterial cultures exhibited significant reductions in viable counts over time compared to control groups .

Synthesis Pathways

This compound can be synthesized through several methods, including:

- Nitration : Starting from methyl 2-cyanoacetate, nitration can be performed using nitric acid to introduce the nitro group at the para position relative to the cyano group.

- Fluorination : The introduction of the fluorine atom can be achieved via electrophilic aromatic substitution, utilizing fluorinating agents under controlled conditions to ensure selectivity for the desired position on the phenyl ring.

Propriétés

IUPAC Name |

methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O4/c1-17-10(14)8(5-12)7-3-2-6(11)4-9(7)13(15)16/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZFDKZJFAHOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743035 | |

| Record name | Methyl cyano(4-fluoro-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-42-8 | |

| Record name | Methyl cyano(4-fluoro-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.